![molecular formula C21H15Cl2N3O2 B4898240 N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide is a chemical compound that has drawn significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide is its potent anti-cancer activity against various cancer cell lines. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations is that it is not water-soluble, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide. One of the directions is to investigate its potential as a therapeutic agent for cancer treatment. Additionally, further studies can be conducted to explore its anti-inflammatory and anti-angiogenic effects. Another direction is to investigate its potential as a drug delivery system, as it has been shown to have a high affinity for cancer cells.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various scientific research fields. Its potent anti-cancer activity, low toxicity, and high selectivity towards cancer cells make it a promising candidate for cancer treatment. Further research is needed to explore its potential in other fields and to investigate its mechanism of action in more detail.
Synthesis Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide involves a series of chemical reactions. The starting material is 2-aminobenzimidazole, which is reacted with 3-bromoaniline to form 3-(1H-benzimidazol-2-yl)aniline. This intermediate is then reacted with 3,5-dichloro-4-methoxybenzoyl chloride to form the final product, this compound.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide has potential applications in various scientific research fields. One of the most significant applications is in cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells.
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2/c1-28-19-15(22)10-13(11-16(19)23)21(27)24-14-6-4-5-12(9-14)20-25-17-7-2-3-8-18(17)26-20/h2-11H,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZGMQUQFUAEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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